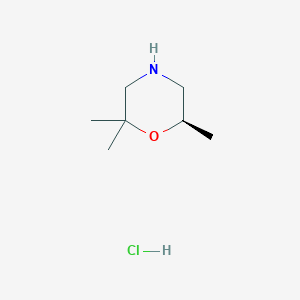
(6R)-2,2,6-Trimethylmorpholin;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-2,2,6-Trimethylmorpholine;hydrochloride is a chemical compound with a specific stereochemistry, denoted by the (6R) configuration. This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups attached to the morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Wissenschaftliche Forschungsanwendungen
(6R)-2,2,6-Trimethylmorpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,2,6-Trimethylmorpholine;hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with an alkylating agent such as methyl iodide under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and methyl iodide.
Conditions: The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Procedure: Morpholine is dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the base is added. Methyl iodide is then introduced slowly to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product, (6R)-2,2,6-Trimethylmorpholine, is isolated by extraction and purified by distillation or recrystallization. The hydrochloride salt is then formed by treating the purified compound with hydrochloric acid.
Industrial Production Methods
Industrial production of (6R)-2,2,6-Trimethylmorpholine;hydrochloride follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-2,2,6-Trimethylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of (6R)-2,2,6-Trimethylmorpholine.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Various substituted morpholine derivatives.
Wirkmechanismus
The mechanism of action of (6R)-2,2,6-Trimethylmorpholine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Metal Coordination: Forms stable complexes with metal ions, affecting their reactivity and availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethylmorpholine: Lacks the (6R) stereochemistry.
2,6-Dimethylmorpholine: Contains two methyl groups instead of three.
Morpholine: The parent compound without any methyl substitutions.
Uniqueness
(6R)-2,2,6-Trimethylmorpholine;hydrochloride is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
(6R)-2,2,6-trimethylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-8-5-7(2,3)9-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDVNIXTFGKFD-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(O1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
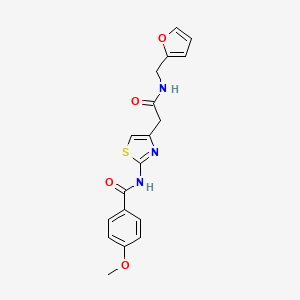
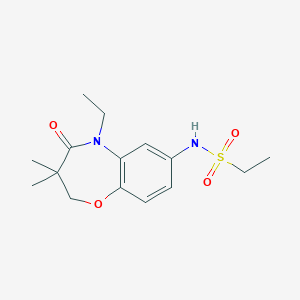
![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)
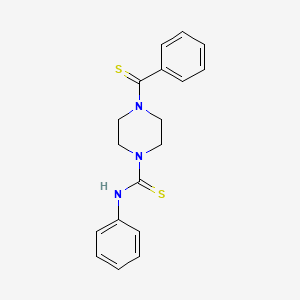

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)
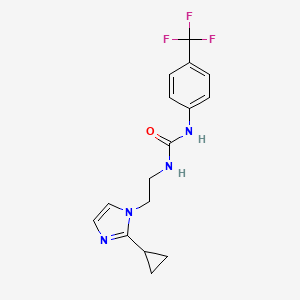
![2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2545446.png)
![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)
![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
